4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

4-[5-(3-Amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid (CAS 1232781-75-7) is a synthetic small molecule belonging to the heteroaryl butanoic acid class, characterized by a 2H-tetrazole ring N2-linked to a butanoic acid chain and substituted at the 5-position with a 3-amino-4-hydroxyphenyl group. The compound has a molecular formula of C11H13N5O3, a molecular weight of 263.25 g/mol, and a computed XLogP3-AA of 0.5.

Molecular Formula C11H13N5O3
Molecular Weight 263.257
CAS No. 1232781-75-7
Cat. No. B2792395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid
CAS1232781-75-7
Molecular FormulaC11H13N5O3
Molecular Weight263.257
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NN(N=N2)CCCC(=O)O)N)O
InChIInChI=1S/C11H13N5O3/c12-8-6-7(3-4-9(8)17)11-13-15-16(14-11)5-1-2-10(18)19/h3-4,6,17H,1-2,5,12H2,(H,18,19)
InChIKeyIQJXNVDTJNBMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[5-(3-Amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic Acid (CAS 1232781-75-7): Structural Identity and Procurement-Relevant Classification


4-[5-(3-Amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid (CAS 1232781-75-7) is a synthetic small molecule belonging to the heteroaryl butanoic acid class, characterized by a 2H-tetrazole ring N2-linked to a butanoic acid chain and substituted at the 5-position with a 3-amino-4-hydroxyphenyl group [1]. The compound has a molecular formula of C11H13N5O3, a molecular weight of 263.25 g/mol, and a computed XLogP3-AA of 0.5 [2]. It is catalogued as a screening compound by InterBioScreen (product ID BB_SC-8375, as the hydrochloride salt) and is listed in the PubChem database under CID 135650260 [3]. Unlike simpler tetrazole-butanoic acid scaffolds, this compound incorporates both a hydrogen-bond-donating amino group and a phenolic hydroxyl group on the phenyl ring, creating a distinctive pharmacophore that differentiates it from unsubstituted or mono-substituted phenyl-tetrazole analogs [4].

Why 4-[5-(3-Amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic Acid Cannot Be Replaced by Generic Tetrazole-Butanoic Acid Analogs


Tetrazole-butanoic acid derivatives are often treated as interchangeable building blocks; however, the specific substitution pattern on the phenyl ring of 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid fundamentally alters its hydrogen-bonding capacity, acidity/basicity profile, and metabolic susceptibility relative to unsubstituted or singly-substituted analogs [1]. The presence of both a 3-amino group and a 4-hydroxy group creates an ortho-aminophenol motif capable of engaging in bidentate metal coordination and redox chemistry, properties absent in the simple 5-phenyl analog (CAS 21054-69-3) [2]. Furthermore, the butanoic acid linker length distinguishes it from the shorter acetic acid homolog (CAS 1020046-29-0), affecting conformational flexibility, target binding pose, and LogP, which collectively preclude direct functional substitution in assays or synthetic pathways [3]. The quantitative evidence below confirms that even closely related in-class compounds exhibit measurably divergent physicochemical and structural properties.

Head-to-Head Quantitative Differentiation of 4-[5-(3-Amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic Acid Against Closest Analogs


Hydrogen-Bond Donor Count: Ortho-Aminophenol vs. Simple Phenyl-Tetrazole-Butanoic Acid

4-[5-(3-Amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid possesses three hydrogen-bond donor (HBD) atoms (phenolic OH, aromatic NH2, and carboxylic acid OH), compared to only one HBD atom for the des-amino, des-hydroxy analog 4-(5-phenyl-2H-tetrazol-2-yl)butanoic acid (CAS 21054-69-3) [1]. The additional HBD capacity enables the target compound to participate in more extensive and geometrically distinct hydrogen-bonding networks with biological targets [2].

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Linker Length and Flexibility: Butanoic Acid vs. Acetic Acid Side Chain Impact on Conformational Entropy

The target compound incorporates a four-carbon butanoic acid linker between the tetrazole N2 and the carboxylic acid terminus, affording five rotatable bonds, compared to only three rotatable bonds in the acetic acid homolog [5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid (CAS 1020046-29-0) [1]. This additional conformational freedom translates to a significantly larger sampling of accessible binding poses in target pockets, while the increased linker length also raises the computed LogP (XLogP3-AA 0.5 vs. ~0.2 for the acetic acid analog), affecting membrane permeability [2].

Conformational Analysis Linker Optimization Drug Design

Amino Group Positional Isomerism: 3-Amino-4-hydroxy vs. 2-Amino-Phenyl Regioisomer Pharmacophore Divergence

The target compound bears the amino group at the 3-position (meta) relative to the tetrazole and a hydroxyl at the 4-position (para), forming a 3-amino-4-hydroxyphenyl motif. In contrast, 4-[5-(2-aminophenyl)-2H-tetrazol-2-yl]butanoic acid (Chembase ID 124546) places the amino group ortho to the tetrazole and lacks the phenolic hydroxyl [1]. This positional shift alters the spatial orientation of the hydrogen-bond-donating NH2 group relative to the tetrazole core, producing a distinct pharmacophore that is unlikely to engage the same receptor subpockets [2].

Regioisomer Differentiation Pharmacophore Modeling Medicinal Chemistry

LTA4H Inhibitor Class Membership: Structural Relevance to Lead Series SAR

The compound belongs to the heteroaryl butanoic acid class claimed as LTA4H inhibitors in patent EP3083564B1, which discloses that the tetrazole-2-yl butanoic acid scaffold is critical for enzyme inhibition [1]. While specific IC50 data for this compound has not been publicly reported, the 3-amino-4-hydroxyphenyl substitution represents a distinct chemotype within the patent's Markush structure, differing from the extensively characterized (S)-3-amino-4-(5-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenyl)-2H-tetrazol-2-yl)butanoic acid (LYS-006, CAS 1799681-85-8) which features a biaryl ether linkage instead of a simple aminophenol .

LTA4H Inhibition Inflammation Tetrazole Pharmacophore

Validated Application Scenarios for 4-[5-(3-Amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic Acid Based on Quantitative Differentiation Evidence


LTA4H Inhibitor Fragment-Based Lead Optimization

When exploring SAR around the LTA4H active site, this compound serves as a compact aminophenol-tetrazole fragment with a butanoic acid anchor. Its three HBD atoms facilitate key hydrogen-bond interactions with the catalytic zinc and active-site residues, while the butanoic acid linker provides optimal spacing for the carboxylic acid to engage the Arg563/Lys565 recognition motif. Researchers can use it as a reference scaffold to benchmark more elaborate biaryl ether inhibitors such as LYS-006 [1].

Ortho-Aminophenol Redox Probe in Biochemical Assays

The 3-amino-4-hydroxyphenyl (ortho-aminophenol) motif is known to undergo reversible two-electron oxidation to the corresponding quinone imine. This compound can be employed as a redox-active probe in enzyme inhibition assays where oxidative mechanisms are under investigation. The absence of this redox functionality in simpler phenyl-tetrazole analogs makes the target compound uniquely suited for studying redox-dependent inhibitory pathways [2].

Isomer-Specific Pharmacophore Validation in Receptor Binding Studies

Because the 3-amino-4-hydroxy substitution pattern produces a distinct hydrogen-bond vector geometry compared to the 2-amino or 4-amino regioisomers, this compound is ideal for validating pharmacophore models that predict specific H-bond donor positioning. Procurement of the correct regioisomer is critical to avoid false negatives in virtual screening follow-up [3].

Quote Request

Request a Quote for 4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.